

# Application Notes and Protocols for Ocedurenone in In Vitro Experiments

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of **Ocedurenone** stock solutions for in vitro experiments. **Ocedurenone** is a novel, non-steroidal, and selective mineralocorticoid receptor (MR) antagonist.[1][2] Proper handling and preparation of this compound are crucial for obtaining accurate and reproducible experimental results.

## **Chemical Properties and Storage**

A summary of the key chemical properties and recommended storage conditions for **Ocedurenone** is provided in the table below.

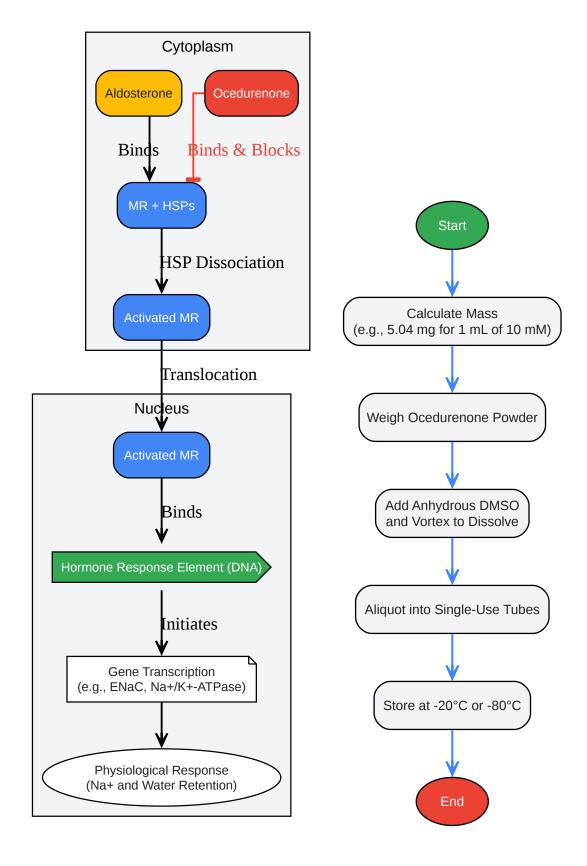


Parameter	Value	Source
Molecular Formula	C28H30CIN5O2	[3][4]
Molecular Weight	504.02 g/mol	[5]
Appearance	Light yellow to yellow solid	
Recommended Solvent	Dimethyl Sulfoxide (DMSO)	
Solubility in DMSO	≥ 100 mg/mL (approximately 198.40 mM)	
Storage of Powder	-20°C for up to 3 years; 4°C for short-term	<del>-</del>
Storage of DMSO Stock Solution	-20°C for up to 1 month; -80°C for up to 6 months	_

### **Mechanism of Action**

**Ocedurenone** functions as a selective antagonist of the mineralocorticoid receptor (MR). In the canonical signaling pathway, the steroid hormone aldosterone binds to the MR in the cytoplasm. This binding event triggers the dissociation of chaperone proteins, such as heat shock proteins (HSPs). The activated aldosterone-MR complex then translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs). This binding initiates the transcription of target genes that regulate ion and water transport, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, ultimately leading to sodium and water retention. **Ocedurenone** exerts its effect by binding to the MR, thereby preventing aldosterone from binding and activating this signaling cascade.





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### References

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